molecular formula C21H24FN3O4 B12411887 Moxifloxacin-d3

Moxifloxacin-d3

Cat. No.: B12411887
M. Wt: 404.4 g/mol
InChI Key: FABPRXSRWADJSP-NTAFTGLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Moxifloxacin-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using deuterium-labeled reducing agents to maintain the deuterium labeling.

Common Reagents and Conditions

Common reagents used in these reactions include deuterium-labeled reducing agents such as LiAlD4 and NaBD4, as well as oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various deuterium-labeled derivatives of moxifloxacin, which are used in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C21H24FN3O4

Molecular Weight

404.4 g/mol

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1/i1D3

InChI Key

FABPRXSRWADJSP-NTAFTGLPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O

Origin of Product

United States

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